![molecular formula C12H16N2S B12106868 [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina es un compuesto heterocíclico que presenta anillos de pirrol y tiofeno. Estas estructuras son conocidas por su importante papel en varios procesos químicos y biológicos debido a sus propiedades electrónicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina generalmente implica la reacción de 1-metil-1H-pirrol-2-carbaldehído con 2-(tiofen-2-il)etilamina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y un solvente adecuados, como el etanol, a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
[(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente sustitución nucleofílica, donde el grupo amina puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
[(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en la producción de materiales con propiedades electrónicas específicas, como los polímeros conductores.
Mecanismo De Acción
El mecanismo por el cual [(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina ejerce sus efectos implica interacciones con varios objetivos moleculares. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y provocando resultados biológicos específicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
[(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina se puede comparar con otros compuestos heterocíclicos como:
1-Metil-1H-pirrol-2-carbaldehído: Comparte el anillo de pirrol pero carece de la parte de tiofeno.
2-(Tiofen-2-il)etilamina: Contiene el anillo de tiofeno pero no la estructura de pirrol.
Derivados de imidazol: Similares en tener un anillo heterocíclico pero difieren en los átomos y grupos funcionales específicos presentes.
La singularidad de [(1-Metil-1H-pirrol-2-il)metil][2-(tiofen-2-il)etil]amina radica en su combinación de anillos de pirrol y tiofeno, lo que le confiere propiedades electrónicas y químicas distintas.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H16N2S/c1-14-8-2-4-11(14)10-13-7-6-12-5-3-9-15-12/h2-5,8-9,13H,6-7,10H2,1H3 |
Clave InChI |
YVBDSVUWEIUWKF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)

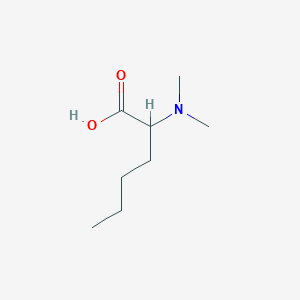
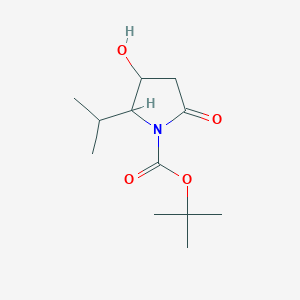
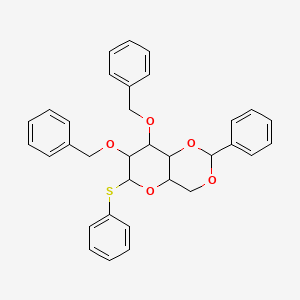
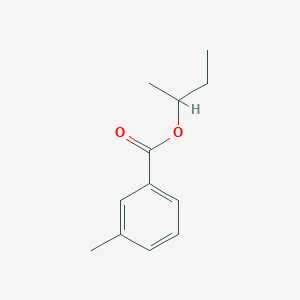
![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)

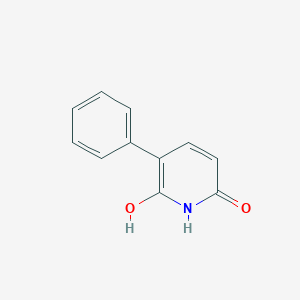
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)
![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)

